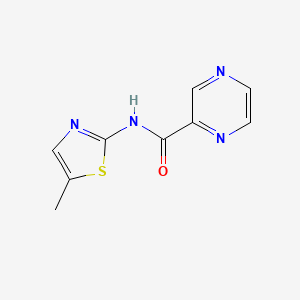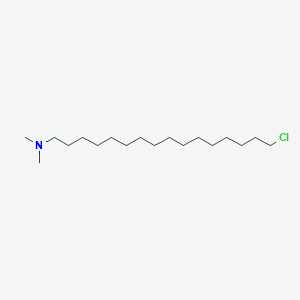
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzopyran core substituted with a 3,5-dimethoxyphenyl group and a hydroxyl group at the 7th position. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The process generally involves the reaction of a boronic ester with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzopyran derivatives.
Applications De Recherche Scientifique
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce reactive oxygen species (ROS)-mediated apoptosis in cancer cells . This process involves the modulation of gene expression related to oxidative stress and cell death pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.
2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid: A compound with a similar 3,5-dimethoxyphenyl group.
Uniqueness
3-(3,5-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one is unique due to its benzopyran core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
873869-44-4 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
3-(3,5-dimethoxyphenyl)-7-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-13-5-11(6-14(9-13)21-2)15-7-10-3-4-12(18)8-16(10)22-17(15)19/h3-9,18H,1-2H3 |
Clé InChI |
WXKGVVRNONGIIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-(1,2,4-triazin-3-yl)ethane-1,2-diamine](/img/structure/B12595837.png)

![[2-(Acetamidomethoxy)phenyl]boronic acid](/img/structure/B12595861.png)
![4-[(2,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12595865.png)
![Methyl 4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B12595870.png)
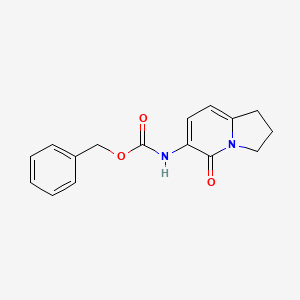
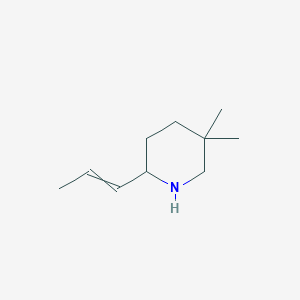
![3-[2-(Nitromethylidene)imidazolidin-1-yl]propan-1-ol](/img/structure/B12595874.png)
![Ethanone, 1-[3,6-dihydroxy-2-(2-methoxyethoxy)phenyl]-](/img/structure/B12595881.png)
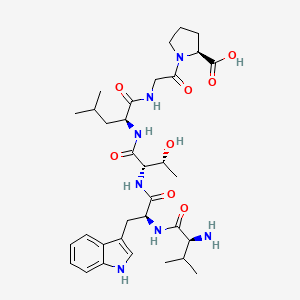
![6-[(4-chlorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12595890.png)
